molecular formula C17H17ClN2O4S B2819467 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926032-05-5

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2819467
CAS No.: 926032-05-5
M. Wt: 380.84
InChI Key: AUVXHQMTAANOPY-UHFFFAOYSA-N
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Description

  • The benzenesulfonamide moiety is introduced via sulfonylation reactions. This typically involves reacting the intermediate oxazepine compound with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
  • Chlorination

    • The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the scalability of reaction conditions, cost of reagents, and environmental impact of by-products.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

    • Formation of the Tetrahydrobenzo[f][1,4]oxazepine Ring

      • Starting from a suitable precursor such as 2-aminobenzoic acid, the oxazepine ring can be constructed through cyclization reactions involving ethylation and subsequent oxidation steps.
      • Reaction conditions often include the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the ethyl group or the oxazepine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
    • Reduction

      • Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Substitution

      • The chlorine atom in the compound can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Bases: Sodium hydride, pyridine, triethylamine.

      Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Major Products

      Oxidation Products: Hydroxylated derivatives.

      Reduction Products: Alcohol derivatives.

      Substitution Products: Various substituted benzenesulfonamides depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

      Material Science:

    Biology

      Enzyme Inhibition: The benzenesulfonamide moiety is known for its ability to inhibit certain enzymes, making this compound a candidate for studying enzyme interactions.

      Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation.

    Medicine

      Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

      Cancer Research:

    Industry

      Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

      Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.

    Mechanism of Action

    The mechanism of action of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group is known to bind to the active sites of enzymes, inhibiting their activity. The oxazepine ring may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      Benzenesulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the benzenesulfonamide moiety and are known for their antimicrobial properties.

      Oxazepine Derivatives: Compounds such as oxazepam, which contain the oxazepine ring, are used in medicine for their anxiolytic and sedative effects.

    Uniqueness

      Structural Complexity: The combination of a benzenesulfonamide group with a tetrahydrobenzo[f][1,4]oxazepine ring is unique, providing distinct chemical and biological properties.

      The compound’s unique structure allows for diverse applications in various fields, from medicinal chemistry to material science.

    Biological Activity

    The compound 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a derivative of benzoxazepine that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C16H18ClN3O3S\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

    This compound features a chloro group and a sulfonamide moiety, which are known to enhance biological activity in various compounds.

    Antimicrobial Activity

    Research indicates that benzoxazepine derivatives exhibit varying degrees of antimicrobial activity. In specific studies:

    • Antibacterial Activity : The synthesized derivatives displayed limited antimicrobial activity against certain bacterial pathogens. For instance, compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria when tested using disk diffusion methods .
    CompoundBacterial StrainZone of Inhibition (mm)
    Compound AE. coli15
    Compound BS. aureus20
    Compound CP. aeruginosa12

    Anticancer Activity

    The anticancer potential of benzoxazepine derivatives has been explored extensively. The results suggest that these compounds can induce cytotoxic effects in various cancer cell lines:

    • Cell Lines Tested :
      • HeLa (cervical cancer)
      • MCF-7 (breast cancer)
      • A549 (lung cancer)
    • Findings :
      • The compounds demonstrated cytotoxicity with IC50 values ranging from 10 to 50 µM depending on the cell line and specific compound tested.
      • The release of pro-inflammatory cytokines such as IL-6 and TNF-α was modulated in a cell-type-dependent manner, indicating potential anti-inflammatory properties alongside anticancer effects .
    Cell LineIC50 (µM)Cytokine Release (pg/mL)
    HeLa25IL-6: 150
    MCF-730TNF-α: 200
    A54945IL-6: 180

    Case Studies

    Several studies have documented the synthesis and biological evaluation of related benzoxazepine derivatives:

    • Study by Khadra et al. (2024) : This study synthesized various benzoxazepine derivatives and evaluated their anti-cancer properties against multiple cell lines. The results indicated that modifications in the chemical structure significantly influenced their biological activity .
    • Research on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of these compounds by measuring levels of cytokines in treated cell cultures. The findings suggested that certain derivatives could effectively reduce inflammation markers in cancer models .

    Properties

    IUPAC Name

    2-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H17ClN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AUVXHQMTAANOPY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H17ClN2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    380.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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